![molecular formula C17H20ClN3OS B2732754 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide CAS No. 851078-94-9](/img/structure/B2732754.png)
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide” is a chemical compound with a molecular formula of C17H20ClN3OS . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a sulfanyl group attached to the imidazole ring, a chlorophenyl group, and a cyclohexylacetamide group .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Synthesis and Antibacterial Potential : A study by Nafeesa et al. (2017) focused on synthesizing N-substituted derivatives of a similar compound and evaluating their antibacterial and anti-enzymatic potential. The research highlighted the compound's inhibitory effect on certain strains of gram-negative and gram-positive bacteria, as well as its low potential against the lipoxygenase enzyme (Nafeesa et al., 2017).
Histamine H3 Receptor Antagonism : Another study by Tozer et al. (1999) developed 4-Chlorobenzyl sulfonamide and sulfamide derivatives of histamine homologues, demonstrating potent and selective histamine H3 receptor antagonism. This suggests a potential application in treating disorders related to histamine activity (Tozer et al., 1999).
Chemical Synthesis and Characterization
New Derivatives and Corrosion Inhibition : A study by Rouifi et al. (2020) synthesized new heterocyclic benzimidazole derivatives, including structures similar to the compound , and studied their inhibition properties for carbon steel in corrosive environments. The research provides insights into the compound's utility in industrial applications (Rouifi et al., 2020).
Synthesis of Ketamine : Research by Zekri et al. (2020) involved a new synthesis protocol for ketamine, using a compound structurally similar to 2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide. This demonstrates the compound's relevance in pharmaceutical manufacturing processes (Zekri et al., 2020).
Antimicrobial and Bioactivity Studies
Antimicrobial Activity of Imidazole Derivatives : Salman et al. (2015) synthesized new 2-substituted imidazole derivatives and evaluated their antimicrobial activities, highlighting the compound's potential in the development of new antibacterial agents (Salman et al., 2015).
Novel Thiazole and Hydrazone Derivatives : Research by Darwish et al. (2014) focused on synthesizing new thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, with potent antimicrobial properties. This study further supports the compound's utility in developing new antimicrobial agents (Darwish et al., 2014).
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c18-13-5-4-8-15(11-13)21-10-9-19-17(21)23-12-16(22)20-14-6-2-1-3-7-14/h4-5,8-11,14H,1-3,6-7,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESCTXWUHLVGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Ethoxyphenyl)-2-[(4-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
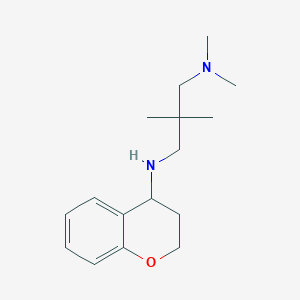
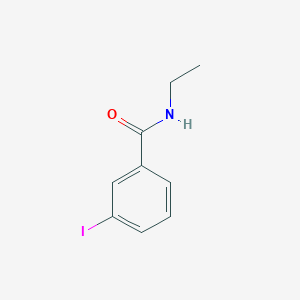

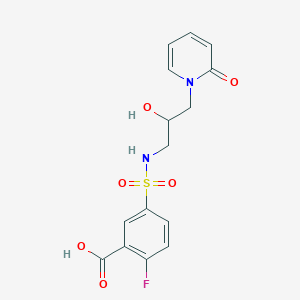
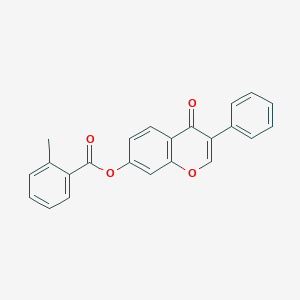
![N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide](/img/structure/B2732683.png)
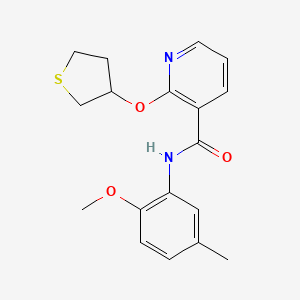
![4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2732685.png)

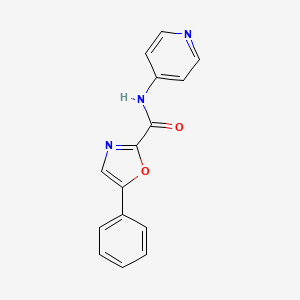
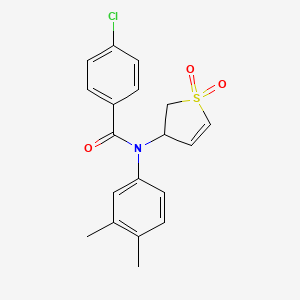
![methyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2732691.png)
![1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene](/img/structure/B2732692.png)